molecular formula C6H6F2N2O2S B2831742 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid CAS No. 1507854-27-4

2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid

Cat. No. B2831742
CAS RN: 1507854-27-4
M. Wt: 208.18
InChI Key: MGEHJXHEUGWVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid” is a chemical compound with the molecular formula C6H6F2N2O2S . It has a molecular weight of 208.1858 . This compound is offered by various chemical suppliers .

Scientific Research Applications

2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid has been found to have various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a potential anti-inflammatory agent. This compound has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.

Mechanism of Action

2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid has a unique mechanism of action that involves the formation of a stable adduct with reactive oxygen species. This adduct can then be detected using fluorescence spectroscopy. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of reactive oxygen species and the inhibition of certain enzymes involved in inflammation and cancer growth. This compound has also been found to have antioxidant properties and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid in lab experiments is its unique mechanism of action, which allows for the detection of reactive oxygen species with high sensitivity and specificity. This compound also has a relatively low toxicity profile and can be used in various cell types and organisms. However, one limitation of using this compound is its potential for non-specific binding, which may lead to false positive results.

Future Directions

There are several future directions for the study of 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid, including the development of more efficient synthesis methods, the exploration of its potential as an anti-inflammatory and anti-cancer agent, and the investigation of its potential use in imaging and diagnostic applications. Additionally, the study of this compound in combination with other compounds may lead to the discovery of new therapeutic agents.

Synthesis Methods

2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid can be synthesized using various methods, including the reaction of 2,2-difluoroacetic acid with 1-methyl-4-pyrazolyl thiol in the presence of a base. Another method involves the reaction of 2,2-difluoroacetic anhydride with 1-methyl-4-pyrazolyl thiol in the presence of a catalyst. Both methods have been successful in producing this compound with high yield and purity.

properties

IUPAC Name

2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2S/c1-10-3-4(2-9-10)13-6(7,8)5(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEHJXHEUGWVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)SC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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